Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride
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Overview
Description
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . It is commonly used in various chemical and biological research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-aminobutyl)carbamate
- Benzyl (4-aminobutyl)(ethyl)carbamate
- Benzyl (4-aminobutyl)(propyl)carbamate
Uniqueness
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H21ClN2O2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(10-6-5-9-14)13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8H,5-6,9-11,14H2,1H3;1H |
InChI Key |
PEGYRMZIOSKURU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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